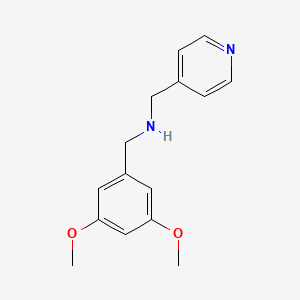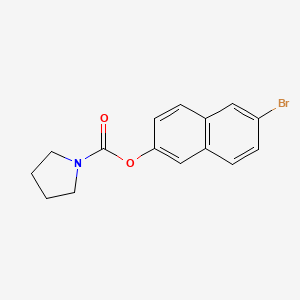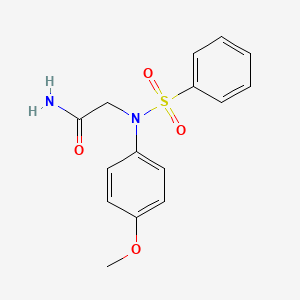![molecular formula C20H23NO3 B5807878 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5807878.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide, also known as DMPEA-AM, is a synthetic compound that has recently gained attention in scientific research. This compound belongs to the family of phenethylamines and has been found to have potential applications in various fields such as neuroscience, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of neuroscience, where it has been found to have a high affinity for serotonin receptors and may have potential as a therapeutic agent for various neurological disorders. N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has also been found to have potential applications in pharmacology, where it has been shown to have analgesic and anti-inflammatory properties. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has been found to have potential applications in biochemistry, where it has been shown to have antioxidant properties and may have potential as a therapeutic agent for various diseases.
Wirkmechanismus
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. It also acts as a weak inhibitor of monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters such as serotonin and dopamine. The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide is not fully understood, but it is believed to modulate the activity of neurotransmitters in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to its potential therapeutic effects in neurological disorders. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has been found to have antioxidant properties and may have potential as a therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide is its high affinity for serotonin receptors, which makes it a promising therapeutic agent for various neurological disorders. However, one limitation of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide is its limited availability and high cost, which may make it difficult to conduct large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide. One potential direction is to further investigate its potential therapeutic effects in neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide and its potential applications in pharmacology and biochemistry. Finally, future research should focus on developing more efficient and cost-effective synthesis methods for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide to facilitate large-scale experiments.
Synthesemethoden
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetone with paraformaldehyde and ammonium acetate to form 3,4-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced using sodium borohydride to form 3,4-dimethoxyphenyl-2-propanone, which is then reacted with 4-methylphenylacetic acid to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide.
Eigenschaften
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15-4-6-16(7-5-15)9-11-20(22)21-13-12-17-8-10-18(23-2)19(14-17)24-3/h4-11,14H,12-13H2,1-3H3,(H,21,22)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVHTKQQTQHULN-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807805.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5807811.png)
![1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5807837.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide](/img/structure/B5807848.png)
![1-(cyclopropylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5807855.png)
![5-[(4-methoxyphenyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5807860.png)


![4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5807879.png)

![2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)
![2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)